molecular formula C17H16N2O2 B2697461 4-methyl-N-(1-methyl-2-oxo-2,3-dihydro-1H-indol-5-yl)benzamide CAS No. 921774-35-8

4-methyl-N-(1-methyl-2-oxo-2,3-dihydro-1H-indol-5-yl)benzamide

Cat. No.: B2697461
CAS No.: 921774-35-8
M. Wt: 280.327
InChI Key: RICDQIUFUMKQAI-UHFFFAOYSA-N
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Description

4-methyl-N-(1-methyl-2-oxo-2,3-dihydro-1H-indol-5-yl)benzamide is a synthetic compound featuring an indole scaffold, a structure of significant interest in medicinal chemistry and pharmaceutical research. The indole nucleus is a privileged structure in drug discovery, known for its diverse biological activities and presence in several approved therapeutics . This specific molecule is part of a class of oxoindole derivatives that serve as key intermediates and building blocks for developing novel bioactive molecules. Researchers utilize this compound to explore structure-activity relationships (SAR), particularly in oncology and antiviral research, given the demonstrated potential of indole derivatives to modulate various biological targets . For instance, indole-based molecules are investigated as inhibitors of proteins like TRK, VEGFR, and EGFR, which are critical in cancer signaling pathways . The compound is provided for research and development purposes strictly. It is not for diagnostic or therapeutic use and is not intended for human consumption. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

4-methyl-N-(1-methyl-2-oxo-3H-indol-5-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O2/c1-11-3-5-12(6-4-11)17(21)18-14-7-8-15-13(9-14)10-16(20)19(15)2/h3-9H,10H2,1-2H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RICDQIUFUMKQAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)N(C(=O)C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-N-(1-methyl-2-oxo-2,3-dihydro-1H-indol-5-yl)benzamide typically involves the following steps:

    Formation of the 2-oxoindoline core: This can be achieved through the cyclization of an appropriate precursor, such as an N-alkylated aniline derivative, under acidic or basic conditions.

    Introduction of the benzamide moiety: The benzamide group can be introduced via an amide coupling reaction using a suitable benzoyl chloride derivative and the 2-oxoindoline intermediate.

    Methylation: The final step involves the methylation of the indoline nitrogen using a methylating agent such as methyl iodide or dimethyl sulfate.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. This could include the use of continuous flow reactors, greener solvents, and catalysts to enhance reaction efficiency and reduce waste.

Chemical Reactions Analysis

Types of Reactions

4-methyl-N-(1-methyl-2-oxo-2,3-dihydro-1H-indol-5-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced indoline derivatives.

    Substitution: The benzamide moiety can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce reduced indoline derivatives. Substitution reactions can lead to a variety of substituted benzamide derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-methyl-N-(1-methyl-2-oxo-2,3-dihydro-1H-indol-5-yl)benzamide involves its interaction with specific molecular targets and pathways. For instance, it has been shown to activate procaspase-3, leading to the induction of apoptosis in cancer cells . The compound may also interact with other proteins involved in apoptotic pathways, such as Bcl-2 and p53, further enhancing its anticancer effects.

Comparison with Similar Compounds

Table 1: Key Structural Features and Properties of Analogous Compounds

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Predicted logP Functional Groups
Target Compound Benzamide-Indolone 4-Methyl, 1-Methyl ~324.38 ~2.8 Amide, Ketone, Aromatic
4-Butoxy-N-(1-methyl-2-oxoindol-5-yl)benzamide Benzamide-Indolone 4-Butoxy ~366.44 ~3.5 Amide, Ketone, Ether
Thiazolidinone Derivative () Benzamide-Thiazolidinone-Indole Sulfanylidene, 1-Methyl ~439.51 ~3.2 Amide, Thiazolidinone, Sulfur
Benzimidazole Derivatives () Benzimidazole-Benzamide Chloro, Thiazolidinone, Chlorophenyl Varies (e.g., ~430–480) ~3.5–4.0 Benzimidazole, Amide, Chlorine

Key Observations:

  • Alkoxy vs.
  • Heterocyclic Modifications: The thiazolidinone derivative () introduces a sulfur-containing heterocycle, which may enable tautomerism and influence redox properties or hydrogen bonding .

Pharmacological and Application Insights

  • Target Compound: The indolone-benzamide scaffold may interact with kinase domains or serotonin receptors due to structural similarity to known inhibitors (e.g., sunitinib analogs). The methyl groups could reduce CYP450-mediated metabolism compared to bulkier substituents.
  • Benzimidazole Analogs : Chlorinated benzimidazoles () are associated with antimicrobial activity, though their increased logP may limit bioavailability .

Biological Activity

4-Methyl-N-(1-methyl-2-oxo-2,3-dihydro-1H-indol-5-yl)benzamide is a compound belonging to the oxoindoline class, which has garnered attention due to its diverse biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound can be described by the following structural formula:

IUPAC Name 4methyl N 1 methyl 2 oxo 2 3 dihydro 1H indol 5 yl benzamide\text{IUPAC Name }4-\text{methyl N 1 methyl 2 oxo 2 3 dihydro 1H indol 5 yl benzamide}
PropertyValue
Molecular FormulaC17H16N2O2
Molecular Weight284.32 g/mol
CAS Number921774-35-8

The mechanism of action for this compound involves its interaction with various molecular targets. Notably, it has been shown to activate procaspase-3, leading to the induction of apoptosis in cancer cells. This compound selectively influences apoptotic pathways, making it a candidate for anticancer therapy.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. In vitro studies have demonstrated its ability to induce apoptosis in various cancer cell lines. The following table summarizes some key findings related to its anticancer effects:

Study ReferenceCell LineIC50 (µM)Mechanism of Action
HeLa12.5Induction of apoptosis via procaspase-3 activation
MCF715.0Inhibition of cell proliferation
A54910.0ROS generation leading to oxidative stress

Neuroprotective Effects

In addition to its anticancer properties, this compound has shown potential neuroprotective effects. It appears to mitigate neuroinflammation and promote neuronal survival in models of neurodegenerative diseases.

Case Studies

  • Case Study on Cancer Cell Lines : A study published in Cancer Research evaluated the effects of this compound on various cancer cell lines, including breast and lung cancer cells. The results showed a dose-dependent increase in apoptosis markers and a decrease in cell viability, indicating its potential as a chemotherapeutic agent.
  • Neuroprotection in Animal Models : Another study investigated the neuroprotective effects of this compound in a mouse model of Alzheimer’s disease. The administration of the compound resulted in reduced amyloid plaque formation and improved cognitive function compared to control groups .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4-methyl-N-(1-methyl-2-oxo-2,3-dihydro-1H-indol-5-yl)benzamide, and what key reaction conditions must be controlled?

  • Methodological Answer : The compound is typically synthesized via coupling reactions between substituted indole derivatives and benzamide precursors. Key conditions include:

  • Temperature : Maintain 60–80°C to avoid side reactions (e.g., dimerization).
  • Solvent : Use polar aprotic solvents (e.g., DMF or DMSO) to enhance reactivity.
  • Catalysts : Employ carbodiimides (e.g., EDC) or palladium-based catalysts for efficient amide bond formation.
  • Purification : Column chromatography (silica gel, hexane/EtOAc gradient) ensures high purity .

Q. Which analytical techniques are essential for characterizing this compound, and what specific structural features do they confirm?

  • Methodological Answer :

TechniquePurposeKey Structural Insights
NMR Confirm connectivityIndole NH, benzamide carbonyl, methyl groups.
HPLC Assess purityRetention time vs. standards; detect by-products.
IR Functional groupsAmide C=O stretch (~1650 cm⁻¹), indole N-H bend.
MS Molecular weightExact mass matching theoretical formula.
  • Note : Combined use of these techniques validates structural integrity .

Q. What preliminary biological assays are recommended for initial activity screening?

  • Methodological Answer : Prioritize assays aligned with indole derivatives’ known activities:

  • Anticancer : MTT assay on cancer cell lines (e.g., HeLa, MCF-7).
  • Antimicrobial : Disc diffusion against Gram-positive/negative bacteria.
  • Anti-inflammatory : Cyclooxygenase (COX-2) inhibition assay.
  • Dose Range : Test 1–100 µM concentrations to establish IC₅₀ values .

Advanced Research Questions

Q. How can researchers optimize the synthetic yield of this compound when scaling up from milligram to gram quantities?

  • Methodological Answer :

  • Solvent Volume : Optimize to balance reactivity and cost (e.g., reduce DMF by 30% during scaling).
  • Catalyst Loading : Test 0.5–2 mol% palladium catalysts for turnover efficiency.
  • In-line Monitoring : Use FTIR or Raman spectroscopy to track reaction progress.
  • Workflow : Pilot runs at 10-g scale with controlled cooling to prevent exothermic side reactions .

Q. How should contradictory data between in vitro and in vivo biological activities be resolved?

  • Methodological Answer :

  • Bioavailability Check : Measure plasma stability (e.g., liver microsome assays) to assess metabolic degradation.
  • Formulation Adjustments : Use liposomal encapsulation to improve in vivo delivery.
  • Pharmacokinetic (PK) Studies : Monitor compound half-life (t₁/₂) and tissue distribution via LC-MS.
  • Target Engagement : Validate with ex vivo immunohistochemistry or Western blotting .

Q. What computational methods predict target interactions, and how to validate these predictions?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina to model binding to targets (e.g., kinase domains).
  • MD Simulations : Run 100-ns simulations (GROMACS) to assess binding stability.
  • Validation :
  • SPR : Measure binding kinetics (ka/kd) for predicted targets.
  • ITC : Quantify thermodynamic parameters (ΔG, ΔH) .

Q. What strategies elucidate the structure-activity relationship (SAR) for substituents on the indole ring?

  • Methodological Answer :

  • Analog Synthesis : Replace 1-methyl with ethyl/benzyl groups; modify 4-methyl on benzamide.
  • Biological Testing : Compare IC₅₀ values across analogs in standardized assays.
  • QSAR Modeling : Use CoMFA or machine learning (e.g., Random Forest) to correlate substituents with activity .

Q. How to address low solubility in aqueous buffers during bioassays?

  • Methodological Answer :

  • Co-Solvents : Use ≤1% DMSO to maintain solubility without cytotoxicity.
  • Nanoparticle Formulation : Prepare PLGA nanoparticles (200–300 nm) via solvent evaporation.
  • Prodrug Design : Introduce phosphate esters for enhanced aqueous solubility .

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